N-[2-(1-Adamantyl)-2-aminoethyl]-N,N-dimethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(Adamantan-1-yl)-N2,N2-dimethylethane-1,2-diaminedihydrochloride is a synthetic organic compound known for its unique structure and potential applications in various fields. The compound features an adamantane moiety, which is a tricyclic hydrocarbon, attached to an ethane-1,2-diamine backbone with two methyl groups on the nitrogen atoms. The dihydrochloride form indicates the presence of two hydrochloride ions, making the compound more soluble in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(Adamantan-1-yl)-N2,N2-dimethylethane-1,2-diaminedihydrochloride typically involves multiple steps:
Formation of Adamantane Derivative: The adamantane moiety is first functionalized to introduce a reactive group, such as a halide or hydroxyl group.
Coupling Reaction: The functionalized adamantane is then coupled with an ethane-1,2-diamine derivative under specific conditions to form the desired compound. This step often requires the use of a base and a suitable solvent.
Methylation: The nitrogen atoms of the ethane-1,2-diamine backbone are methylated using a methylating agent like methyl iodide or dimethyl sulfate.
Formation of Dihydrochloride Salt: The final compound is treated with hydrochloric acid to form the dihydrochloride salt, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(Adamantan-1-yl)-N2,N2-dimethylethane-1,2-diaminedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The adamantane moiety can undergo substitution reactions, where functional groups are replaced with other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using halogenating agents like bromine or chlorine.
Major Products Formed
Oxidation: Formation of adamantane derivatives with hydroxyl or carbonyl groups.
Reduction: Formation of reduced adamantane derivatives.
Substitution: Formation of halogenated adamantane derivatives.
Scientific Research Applications
(S)-1-(Adamantan-1-yl)-N2,N2-dimethylethane-1,2-diaminedihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a molecular probe in biological systems.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of (S)-1-(Adamantan-1-yl)-N2,N2-dimethylethane-1,2-diaminedihydrochloride involves its interaction with specific molecular targets. The adamantane moiety enhances the compound’s ability to penetrate biological membranes, while the ethane-1,2-diamine backbone interacts with target proteins or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Amantadine: A well-known antiviral and antiparkinsonian drug with a similar adamantane structure.
Memantine: Used in the treatment of Alzheimer’s disease, also featuring an adamantane moiety.
Rimantadine: Another antiviral drug with structural similarities to amantadine.
Uniqueness
(S)-1-(Adamantan-1-yl)-N2,N2-dimethylethane-1,2-diaminedihydrochloride is unique due to its specific combination of the adamantane moiety and the ethane-1,2-diamine backbone with methyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H28Cl2N2 |
---|---|
Molecular Weight |
295.3 g/mol |
IUPAC Name |
(1S)-1-(1-adamantyl)-N',N'-dimethylethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C14H26N2.2ClH/c1-16(2)9-13(15)14-6-10-3-11(7-14)5-12(4-10)8-14;;/h10-13H,3-9,15H2,1-2H3;2*1H/t10?,11?,12?,13-,14?;;/m1../s1 |
InChI Key |
CHSYDCOVDQEXNR-PYJAIKIJSA-N |
Isomeric SMILES |
CN(C)C[C@H](C12CC3CC(C1)CC(C3)C2)N.Cl.Cl |
Canonical SMILES |
CN(C)CC(C12CC3CC(C1)CC(C3)C2)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.